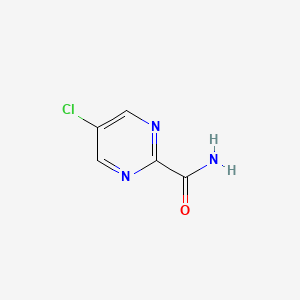

5-Chloropyrimidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKGSDHPGYZYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloropyrimidine 2 Carboxamide and Its Analogues

Retrosynthetic Analysis of 5-Chloropyrimidine-2-carboxamide

A retrosynthetic approach to 5-Chloropyrimidine-2-carboxamide dissects the molecule into simpler, more readily available precursors. The primary disconnections are typically made at the C-N bonds of the pyrimidine (B1678525) ring and the C-Cl bond. This analysis reveals that the pyrimidine core can be constructed from acyclic components, and the chloro and carboxamide groups can be introduced through functional group interconversions. Key starting materials identified through this analysis often include malonic acid derivatives, amidines, and various chlorinating agents.

Strategies for Pyrimidine Ring Construction and Functionalization

The formation of the pyrimidine ring is a critical step in the synthesis of 5-Chloropyrimidine-2-carboxamide and its analogs. Various strategies have been developed to achieve this, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

Multi-Step Syntheses from Precursors

The synthesis of pyrimidine derivatives can be achieved through multi-step sequences starting from common laboratory reagents. One established method utilizes diethyl malonate and urea (B33335) or its derivatives. nih.gov For instance, the condensation of diethyl malonate with urea in the presence of a base like sodium ethoxide is a classic method for forming the pyrimidine ring, specifically barbituric acid, which can then be further functionalized. nih.gov Similarly, reactions of 2-aminopyridines with diethyl malonate can yield pyrido[1,2-a]pyrimidin-4-ones. researchgate.net

Another approach involves the reaction of 2-diaminomethylidenecyclohexane-1,3-diones with diethyl malonate in the presence of sodium methoxide (B1231860) to produce dihydropyrimidinone derivatives. researchgate.net These multi-step syntheses allow for the gradual construction and modification of the pyrimidine scaffold.

Cyclization Reactions and Formation of the Pyrimidine Core

Cyclization reactions are fundamental to forming the pyrimidine core. A variety of methods are employed, often catalyzed by metals or performed under basic conditions. acs.orgorganic-chemistry.org

Copper-Catalyzed Cyclization: A notable method involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgmdpi.com This approach is versatile and tolerates a wide range of functional groups. acs.org

Iron-Catalyzed Cyclization: An iron-catalyzed β-ammoniation and cyclization of saturated carbonyl compounds with amidines provides another route to pyrimidine derivatives. organic-chemistry.org

Three-Component Reactions: Three-component reactions offer an efficient way to construct the pyrimidine ring in a single step. For example, a ZnCl₂-catalyzed reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines. organic-chemistry.org

These cyclization strategies are pivotal in creating the central heterocyclic structure of 5-Chloropyrimidine-2-carboxamide.

Introduction of the Chloro Substituent at Position 5

The introduction of a chlorine atom at the C5 position of the pyrimidine ring is a key functionalization step. This can be accomplished through either direct chlorination or via the transformation of an intermediate derivative.

Direct Chlorination Methods on Pyrimidine Rings

Direct chlorination of the pyrimidine ring at position 5 can be challenging due to the electron-deficient nature of the ring, which typically directs electrophilic substitution to other positions. However, under specific conditions, direct chlorination is possible. While protonation of the pyrimidine ring often occurs at the nitrogen atoms, protonation at the C5 position can occur, forming a stable cationic sigma-complex, which could influence reactivity. nih.gov

Chlorination via Intermediate Derivatives

A more common and controlled method for introducing a chlorine atom at the 5-position involves the use of a pre-functionalized pyrimidine ring. For example, a hydroxyl group at position 4 or 6 can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base. researchgate.netgoogle.com Sometimes, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used to facilitate the chlorination. researchgate.net

Formation of the Carboxamide Group at Position 2

The introduction of a carboxamide group at the C2 position of the pyrimidine ring is a critical step in the synthesis of the target compound and its derivatives. Several reliable methods are employed for this transformation, each with its own set of advantages and applications.

Amide Coupling Reactions

Amide coupling reactions represent a common and versatile method for forming the C-N bond of the carboxamide group. This approach typically involves the activation of a carboxylic acid precursor, followed by its reaction with an amine. hepatochem.comluxembourg-bio.com

A prevalent strategy is the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride or anhydride (B1165640). For instance, 2-chloropyrimidine-4-carboxylic acid can be treated with thionyl chloride to form the corresponding acyl chloride. This activated intermediate is then reacted with an ammonium hydroxide (B78521) solution to yield 2-chloropyrimidine-4-carboxamide (B1347304). chemicalbook.com This two-step, one-pot process is efficient for generating the desired amide.

Various coupling reagents have been developed to facilitate this transformation under milder conditions, which is particularly important when dealing with complex or sensitive substrates. hepatochem.comnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions like racemization. luxembourg-bio.comnih.govfishersci.co.uk The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. luxembourg-bio.comfishersci.co.uk

The choice of coupling reagent and reaction conditions can be tailored to the specific substrates. For example, a study on the synthesis of amide derivatives of electron-deficient amines found that using 1 equivalent of EDC and 1 equivalent of 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt provided excellent yields. nih.gov

Table 1: Common Amide Coupling Reagents and Additives

| Reagent/Additive | Abbreviation | Function |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide (B86325) coupling reagent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide coupling reagent |

| 1-Hydroxybenzotriazole | HOBt | Additive to reduce side reactions and increase efficiency |

| 4-(Dimethylamino)pyridine | DMAP | Acyl transfer catalyst |

| Thionyl chloride | SOCl₂ | Converts carboxylic acids to acyl chlorides |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium-based coupling reagent |

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (cyano) group at the C2 position of the pyrimidine ring provides another direct route to the corresponding carboxamide. This transformation can be achieved under either acidic or basic conditions.

While specific examples for the direct hydrolysis of 2-cyano-5-chloropyrimidine to 5-chloropyrimidine-2-carboxamide are not extensively detailed in the provided search results, the hydrolysis of nitriles to amides is a fundamental and well-established reaction in organic synthesis. For instance, the hydrolysis of the anhydride of 2-cyano-2-phenylpropanoic acid has been utilized to trigger molecular switches, highlighting the reactivity of the cyano group. nih.gov

The synthesis of pyrimidine derivatives can start from precursors like ethyl cyanoacetate, which contains a nitrile group that could potentially be hydrolyzed at a later stage. researchgate.net The conditions for nitrile hydrolysis must be carefully controlled to avoid over-hydrolysis to the carboxylic acid.

Condensation Reactions for Carboxamide Formation

Condensation reactions are fundamental to the synthesis of the pyrimidine ring itself and can be adapted to form the carboxamide functionality. nih.gov A notable example is a four-component reaction strategy for synthesizing pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) using a palladium-catalyzed oxidative process. nih.govbohrium.com In this innovative approach, DMF serves as a dual synthon, providing both a one-carbon-atom unit and the amide fragment. nih.gov

Another approach involves the condensation of β-chlorovinyl aldehydes with guanidines. This two-step sequence, which includes a Vilsmeier-Haack reaction followed by condensation, offers an operationally simple and efficient route to functionalized 2-aminopyrimidines, which can be precursors to carboxamides. researchgate.net

Furthermore, the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been achieved through solid-phase synthesis, where direct amination using BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) was optimized to form the amide group. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable to future derivatives)

While 5-chloropyrimidine-2-carboxamide itself is not chiral, the development of stereoselective synthetic methods is crucial for producing chiral analogues that may have enhanced biological activity. Asymmetric synthesis aims to control the formation of stereocenters, leading to a single enantiomer or diastereomer.

One relevant approach is iridium-catalyzed asymmetric deoxygenative formal [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes. This method provides highly enantioenriched tetrahydrofurans and demonstrates excellent functional group tolerance under mild conditions. acs.org Although not directly applied to pyrimidine synthesis in the provided context, such catalytic systems are at the forefront of stereoselective synthesis and could be adapted for creating chiral pyrimidine derivatives. The key to this methodology is the in situ formation of mixed anhydrides, which modulates the reactivity of carboxylic acids. acs.org

The use of chiral catalysts and auxiliaries is a common strategy. For instance, in amide coupling reactions involving chiral amino acids, additives like HOBt are used to prevent epimerization (loss of stereochemical integrity) at the chiral center. luxembourg-bio.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing synthetic routes is essential for the practical and large-scale production of 5-chloropyrimidine-2-carboxamide and its analogues. This involves refining reaction conditions to maximize product yield and purity while minimizing byproducts and simplifying purification processes.

A patented, industrially viable method for preparing a related compound, 2-amino-4-chloropyrimidine-5-carboxamide, highlights several optimization strategies. This multi-step synthesis starts from readily available materials and proceeds through nitrosation, reduction/formylation, cyclization, chlorination, and fractional hydrolysis, achieving yields of 80-85% and purity of 99%.

Influence of Reaction Conditions (Temperature, Solvent, Catalyst)

The choice of temperature, solvent, and catalyst has a profound impact on the outcome of a chemical reaction. researchgate.net

Temperature: Reaction temperature can influence both the rate of reaction and the product distribution. For example, in the synthesis of 2-chloropyrimidine-4-carboxamide from the corresponding carboxylic acid, the initial step of forming the acid chloride with thionyl chloride is conducted at 90 °C, while the subsequent reaction with ammonium hydroxide is performed at 0 °C to control the reactivity. chemicalbook.com

Solvent: The solvent plays a critical role in solvating reactants, influencing reaction rates, and in some cases, determining the reaction pathway. In a study on pyrimidine synthesis, methanol (B129727) was identified as the optimal solvent, providing a yield of 86.74%. researchgate.net The use of N,N-dimethylformamide (DMF) can also be strategic, as seen in the four-component synthesis of pyrimidine carboxamides where it acts as both a solvent and a reactant. nih.gov

Catalyst: Catalysts are crucial for accelerating reactions and enabling transformations that would otherwise be inefficient. In a palladium-catalyzed synthesis of pyrimidine carboxamides, screening various catalysts and ligands led to the selection of Pd(TFA)₂ with Xantphos as the optimal combination. bohrium.com For the chlorination of 2-hydroxypyrimidine (B189755) precursors, catalysts such as N,N-dimethylaniline are used. chemicalbook.com The use of l-proline (B1679175) nitrate (B79036) in an ionic liquid has also been explored for its catalytic ability in synthesizing pyrimidine derivatives. researchgate.net

Table 2: Optimization of Pyrimidine Synthesis

| Parameter | Variation | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|---|

| Solvent | Methanol, Ethanol, Acetonitrile (B52724), Water | Methanol | 86.74 | researchgate.net |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(TFA)₂ | Pd(TFA)₂ | - | bohrium.com |

| Ligand | Xantphos, PPh₃, dppf | Xantphos | - | bohrium.com |

| Temperature | Room Temp, 50 °C, 80 °C, 120 °C | 120 °C | - | bohrium.com |

This systematic optimization of reaction parameters is a key aspect of developing robust and efficient synthetic routes for valuable chemical compounds like 5-chloropyrimidine-2-carboxamide.

Green Chemistry Principles in Synthesis Design

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. In the context of synthesizing 5-Chloropyrimidine-2-carboxamide and its analogs, several of these principles are particularly relevant. These include the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, and employing catalysis. mit.edu

Traditional synthetic routes to pyrimidine derivatives often involve the use of hazardous reagents, volatile organic solvents, and high temperatures, leading to significant waste generation and environmental concerns. mit.edu Green chemistry approaches aim to address these shortcomings by developing alternative synthetic pathways that are more efficient and environmentally friendly.

Catalytic Approaches

Catalysis is a key tenet of green chemistry, offering pathways with higher reaction rates, greater selectivity, and reduced energy consumption compared to stoichiometric reactions. For the synthesis of pyrimidine derivatives, various catalytic systems have been explored. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov For instance, the functionalization of related chlorinated pyrimidines has been achieved using phase transfer catalysts, which can facilitate reactions in biphasic systems, often with water as one of the phases, thereby reducing the reliance on volatile organic solvents. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been instrumental in the regioselective amination of polychloropyrimidines. mit.edu These methods allow for the precise introduction of amino functionalities, which is a key step in the synthesis of many pyrimidine-based drug candidates. The use of specialized phosphine (B1218219) ligands can enhance the efficiency and selectivity of these catalytic aminations. mit.edu

Solvent-Free and Alternative Solvent Systems

One of the most significant contributors to the environmental impact of chemical processes is the use of volatile organic solvents. Therefore, developing solvent-free reaction conditions or utilizing greener solvents is a primary goal of green chemistry.

Solvent-free, or neat, reactions can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. mit.edu For example, the synthesis of pyrimidine-5-carboxamide derivatives has been successfully achieved under solvent-free conditions by heating a mixture of the reactants with a solid catalyst like ammonium chloride. google.com This one-pot approach simplifies the procedure and avoids the use of hazardous solvents.

When a solvent is necessary, the choice of a green solvent is critical. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has shown that certain reactions in pyrimidine synthesis can be performed in aqueous media, sometimes with the aid of a phase-transfer catalyst to overcome solubility issues. nih.gov Other green solvents that are gaining traction include ionic liquids and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are often biodegradable and have a lower environmental footprint than traditional organic solvents. nih.gov

Energy Efficiency: Microwave and Ultrasound-Assisted Synthesis

Improving energy efficiency is another crucial aspect of green synthesis design. Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mit.edu

Microwave-assisted synthesis has been widely applied to the preparation of various heterocyclic compounds, including pyrimidines. The rapid and uniform heating provided by microwaves can enhance reaction rates and, in some cases, enable reactions that are difficult to achieve under conventional conditions. google.com Similarly, ultrasound-assisted synthesis, which utilizes the phenomenon of acoustic cavitation, can promote reactions by creating localized high-temperature and high-pressure zones, leading to enhanced mass transfer and reaction rates. google.com

Atom Economy and Reduction of Derivatives

The principle of atom economy encourages the design of synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions (MCRs) are an excellent example of atom-economical processes, as they involve the combination of three or more starting materials in a single step to form a complex product, with minimal or no byproducts. mit.edu The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidines, exemplifies this principle and can be adapted for the synthesis of various pyrimidine analogs.

Illustrative Green Synthetic Strategies

While a specific green synthesis protocol for 5-Chloropyrimidine-2-carboxamide is not extensively documented in publicly available literature, the principles outlined above can be applied to its hypothetical synthesis and the synthesis of its analogs.

For instance, a potential green approach to an analog, 2-amino-4-chloropyrimidine-5-carboxamide, could involve the following considerations:

| Synthetic Step | Traditional Approach | Potential Green Improvement | Relevant Green Chemistry Principle(s) |

| Ring Formation | Condensation reactions often use harsh reagents and volatile organic solvents. | One-pot, multi-component reaction (e.g., a modified Biginelli reaction) under solvent-free or aqueous conditions. | Atom Economy, Prevention, Safer Solvents |

| Chlorination | Use of hazardous chlorinating agents like phosphorus oxychloride (POCl3). | Employing a milder and more selective chlorinating agent. | Less Hazardous Chemical Syntheses |

| Carboxamide Formation | Conversion of a carboxylic acid to an acid chloride using thionyl chloride, followed by amination. | Direct amidation of the carboxylic acid using a green coupling agent or a catalytic method. | Reduction of Derivatives, Atom Economy |

Furthermore, a one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been developed using ammonium chloride as a catalyst under solvent-free conditions. google.com This method offers high yields, short reaction times, and is cost-effective and environmentally friendly. google.com

Chemical Reactivity and Transformation of 5 Chloropyrimidine 2 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyrimidines. The presence of nitrogen atoms in the pyrimidine (B1678525) ring facilitates these reactions by stabilizing the anionic intermediate, known as the Meisenheimer complex.

The chlorine atom at the C-5 position of the pyrimidine ring is susceptible to nucleophilic displacement. However, its reactivity is generally lower compared to halogens at the C-2, C-4, and C-6 positions. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which reduces the electron density at the ortho and para positions (C-2, C-4, C-6), making them more electrophilic and prone to nucleophilic attack. The C-5 position is less affected by this electron withdrawal, making it a less favorable site for electrophilic attack. researchgate.net Despite this, under appropriate conditions and with suitable nucleophiles, substitution at the C-5 position can be achieved.

The reactivity of chloro-heterocycles is significantly higher than their carbocyclic analogs. For instance, 2-chloropyridine (B119429) is vastly more reactive towards methoxide (B1231860) than chlorobenzene, a phenomenon attributed to the stabilization of the anionic Meisenheimer intermediate by the ring nitrogen. thermofishersci.in This principle extends to chloropyrimidines.

The pyrimidine ring possesses multiple electrophilic centers, primarily at positions 2, 4, and 6, due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net This makes these positions highly susceptible to nucleophilic attack. In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, SNAr reactions proceed readily with various amines. proquest.com

The presence of other substituents on the pyrimidine ring significantly influences the regioselectivity of SNAr reactions. wuxiapptec.com For example, in 2,4-dichloropyrimidines, substitution typically occurs at the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at C-6 can reverse this selectivity, favoring substitution at C-2. wuxiapptec.com

The formation of unexpected products can occur due to the influence of structural factors and the concentration of nucleophiles. proquest.comuniatlantico.edu.co For instance, in the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, products of amination, solvolysis, and condensation were observed. proquest.comuniatlantico.edu.co

Regioselectivity in the SNAr reactions of substituted pyrimidines is a complex phenomenon influenced by electronic and steric effects. wuxiapptec.com In 2,4-dichloropyrimidines, while C-4 substitution is generally favored, the introduction of an electron-donating group at the C-6 position can lead to preferential C-2 substitution. wuxiapptec.com Similarly, for 2-MeSO2-4-chloropyrimidine, reactions with amines and Stille coupling are selective for the C-4 position, whereas alkoxides and formamide (B127407) anions selectively attack the C-2 position. wuxiapptec.com This dichotomy is attributed to the formation of hydrogen-bonded complexes with alkoxides and formamide anions, which directs the reaction to the C-2 position and lowers the transition state energy. wuxiapptec.com

Computational quantum mechanics (QM) analyses can be employed to predict the regioselectivity of these reactions by evaluating the energies of the transition states for substitution at different positions. wuxiapptec.comwuxiapptec.com For instance, calculations for the SNAr reaction of a 2,4-dichloropyrimidine (B19661) with an electron-donating group at C-6 showed a lower energy transition state for C-2 substitution, consistent with experimental observations. wuxiapptec.com

Below is a table summarizing the regioselectivity of SNAr reactions on different pyrimidine derivatives:

| Pyrimidine Derivative | Nucleophile | Observed Regioselectivity | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | General Nucleophiles | C-4 selective | wuxiapptec.com |

| 2,4-Dichloropyrimidine with C-6 electron-donating group | Amines | C-2 selective | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | Amines, Stille Coupling | C-4 selective | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | Alkoxides, Formamide anions | C-2 selective | wuxiapptec.com |

Reactions Involving the Carboxamide Moiety

The carboxamide group at the C-2 position can undergo various chemical transformations, including hydrolysis and derivatization.

The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This reaction is a common transformation for amides.

Amidation, the formation of an amide bond, is a crucial reaction in organic synthesis. Direct amidation of carboxylic acids with amines can be achieved using various catalysts or coupling reagents. bohrium.com A common method involves the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate then reacts with an amine to form the amide. fishersci.co.uk

Transamidation, the reaction of an amide with an amine to form a new amide, is another possible transformation. researchgate.net

The nitrogen atom of the carboxamide can be further functionalized. For example, N-aryl amides can be synthesized through various catalytic methods. researchgate.net The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base, is a classic method for N-acylation. fishersci.co.uk

Redox Chemistry of the Pyrimidine Ring System

Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives, depending on the reaction conditions and the reducing agent employed. Conversely, oxidation of the pyrimidine ring is generally difficult to achieve due to its inherent electron-poor nature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize pyrimidine scaffolds. jocpr.com These reactions offer a versatile and efficient means to introduce a wide array of substituents onto the pyrimidine ring, a common motif in pharmaceuticals and other biologically active molecules. jocpr.comacs.org

The chlorine atom at the 5-position of the pyrimidine ring serves as a convenient handle for various palladium-catalyzed cross-coupling reactions. The reactivity of the C-Cl bond allows for its selective transformation in the presence of other functional groups.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. snnu.edu.cnnih.govresearchgate.net An efficient method for the synthesis of a library of biaryl compounds from solid-supported chloropyrimidines has been described using Pd₂(dba)₃/P(t-Bu)₃ as the catalyst system. nih.gov Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has also been shown to be an efficient synthetic procedure. mdpi.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org It involves the coupling of the chloropyrimidine with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method has revolutionized the synthesis of aryl amines, offering a milder and more general alternative to traditional methods. wikipedia.org The development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), has been crucial for the high efficiency of these reactions. youtube.com

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (in Suzuki-Miyaura) or amine coordination and deprotonation (in Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloropyrimidines

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Chloropyrimidine, Arylboronic acid | Pd(OAc)₂/Ligand, Base | Arylpyrimidine |

| Buchwald-Hartwig | Chloropyrimidine, Amine | Pd₂(dba)₃/Ligand, Base | Aminopyrimidine |

The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of chemical groups at the 5-position of the pyrimidine ring.

By selecting the appropriate coupling partner, various substituents can be installed, including:

Aryl and Heteroaryl Groups: Through Suzuki-Miyaura coupling with corresponding boronic acids, a vast array of substituted and unsubstituted aromatic and heteroaromatic rings can be attached to the pyrimidine core. dntb.gov.ua

Alkyl Groups: While less common than arylation, certain palladium-catalyzed cross-coupling reactions can be adapted to introduce alkyl groups.

Amino Groups: Buchwald-Hartwig amination provides access to a diverse set of N-substituted aminopyrimidines by varying the amine coupling partner. mit.edu This includes primary and secondary alkylamines and anilines.

Other Functional Groups: Modifications of these standard cross-coupling protocols can also allow for the introduction of other functionalities, further expanding the chemical space accessible from 5-chloropyrimidine-2-carboxamide.

The ability to introduce such a wide variety of chemical moieties is of significant interest in medicinal chemistry for the exploration of structure-activity relationships in drug discovery programs. rsc.org

Chelation and Complexation Properties

The nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the carboxamide group in 5-chloropyrimidine-2-carboxamide present potential sites for coordination with metal ions. This chelation and complexation behavior can lead to the formation of various organometallic structures.

While specific studies focusing solely on the metal coordination of 5-chloropyrimidine-2-carboxamide were not identified in the search results, the coordination chemistry of similar pyrimidine and carboxamide-containing ligands is well-established. The lone pairs of electrons on the pyrimidine nitrogens can coordinate to a metal center. The carboxamide group can also participate in coordination, either through the carbonyl oxygen or, less commonly, the amide nitrogen, potentially acting as a bidentate ligand.

The mode of coordination would be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.

The ability of 5-chloropyrimidine-2-carboxamide to act as a ligand allows for the formation of a variety of organometallic complexes. These complexes could find applications in catalysis, materials science, and medicinal chemistry. For instance, palladium complexes are central to the cross-coupling reactions discussed previously. researchgate.net The ligand properties of the pyrimidine derivative can influence the stability and reactivity of the catalytic species.

The synthesis of such complexes would typically involve reacting 5-chloropyrimidine-2-carboxamide with a suitable metal salt under appropriate conditions. Characterization of the resulting complexes would rely on techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the structure and bonding within the coordination sphere of the metal.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Chloropyrimidine-2-carboxamide, analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional techniques, allows for unambiguous assignment of all atoms within the molecular framework.

Detailed experimental data for the ¹H NMR spectrum of 5-Chloropyrimidine-2-carboxamide is not extensively available in the surveyed scientific literature. Typically, for a compound with this structure, one would expect to observe distinct signals corresponding to the pyrimidine (B1678525) ring protons and the amide (-CONH₂) protons. The pyrimidine protons would appear as singlets in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxamide group. The amide protons often appear as two broad singlets, due to restricted rotation around the C-N bond and exchange phenomena.

Specific research findings detailing the ¹³C NMR spectral analysis for 5-Chloropyrimidine-2-carboxamide are not readily found in the public domain literature. A standard ¹³C NMR spectrum would be expected to show distinct resonances for each of the five carbon atoms in the molecule. The carbon atom of the carbonyl group (C=O) in the carboxamide function would typically resonate at the most downfield position (e.g., 160-170 ppm). The carbon atoms of the pyrimidine ring would appear at chemical shifts characteristic of aromatic and heterocyclic systems, with the carbon atom bonded to the chlorine atom showing a significant shift.

While two-dimensional (2D) NMR experiments such as COSY, HSQC, HMBC, and NOESY are powerful tools for confirming structural assignments, published studies applying these specific techniques to 5-Chloropyrimidine-2-carboxamide could not be located in the reviewed literature. These methods would be invaluable for confirming the connectivity between protons and carbons. For instance, an HMBC experiment would show long-range correlations between the pyrimidine protons and the carbonyl carbon, definitively placing the carboxamide group at the C2 position of the pyrimidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the bonding and functional groups present in a molecule.

While a dedicated, fully assigned FTIR spectrum for 5-Chloropyrimidine-2-carboxamide is not available in the searched scholarly articles, the analysis of related pyrimidine derivatives provides a basis for expected vibrational modes. For pyrimidine derivatives containing a carboxamide group, characteristic infrared absorption bands are anticipated. mdpi.com These include N-H stretching vibrations from the amide group, typically appearing in the region of 3100-3400 cm⁻¹. mdpi.com A strong absorption band corresponding to the C=O stretching of the amide carbonyl group is expected between 1670-1690 cm⁻¹. mdpi.com Vibrations associated with the pyrimidine ring, such as C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. mdpi.com

For the closely related compound 4,5,6-Trichloropyrimidine-2-carboxamide, the following characteristic FTIR peaks were observed:

N-H stretches : 3402, 3291, 3219, and 3167 cm⁻¹ mdpi.com

C=O stretch : 1686 cm⁻¹ mdpi.com

Ring vibrations : 1601, 1508, 1497 cm⁻¹ mdpi.com

These values provide a reference for the approximate regions where the key functional groups of 5-Chloropyrimidine-2-carboxamide would be expected to absorb.

Published research detailing the Raman spectrum of 5-Chloropyrimidine-2-carboxamide is scarce. Raman spectroscopy is complementary to FTIR and is particularly useful for observing symmetric vibrations and C-Cl bonds, which often yield strong Raman signals. For related compounds like 4-Amino-2-chloropyrimidine-5-carbonitrile, Raman spectra have been recorded to provide a comprehensive vibrational analysis. elsevierpure.com A theoretical and experimental study on 2-amino-5-chloropyridine (B124133) also highlights the utility of both FTIR and FT-Raman spectroscopy in assigning vibrational modes. researchgate.netnih.gov Based on these related studies, a Raman spectrum of 5-Chloropyrimidine-2-carboxamide would be expected to clearly show vibrations corresponding to the pyrimidine ring breathing modes and the C-Cl stretching frequency.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and elucidating the fragmentation behavior of 5-Chloropyrimidine-2-carboxamide. Various ionization techniques provide complementary information, painting a comprehensive picture of the molecule's gas-phase chemistry.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, providing a direct determination of the molecular mass. nih.gov For 5-Chloropyrimidine-2-carboxamide, this would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. In addition to the protonated molecule, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also commonly observed, which can aid in confirming the molecular ion. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule induce fragmentation, offering insights into the compound's structure. Common fragmentation pathways for amide-containing compounds include the loss of the amide group. libretexts.org For 5-Chloropyrimidine-2-carboxamide, characteristic fragmentation would likely involve the cleavage of the carboxamide group and potentially the loss of the chlorine atom, providing a signature fragmentation pattern. tsijournals.com The study of fragmentation pathways is crucial for the structural elucidation of related compounds and for distinguishing between isomers. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique well-suited for analyzing molecules like 5-Chloropyrimidine-2-carboxamide. This method involves co-crystallizing the analyte with a matrix that absorbs the laser energy, facilitating the desorption and ionization of the analyte molecules. researchgate.net MALDI-TOF is particularly useful for obtaining high-quality mass spectra and can be used to determine the molecular weight with high accuracy. nih.gov

In the context of pyrimidine derivatives, MALDI-TOF has been successfully employed to characterize related compounds. For instance, the analysis of 4,5,6-trichloropyrimidine-2-carboxamide by MALDI-TOF in positive ion mode provided clear evidence for its molecular structure. researchgate.net This technique is also valuable for fingerprinting and identifying compounds within complex mixtures. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. This capability is invaluable for confirming the molecular formula of 5-Chloropyrimidine-2-carboxamide, C₅H₄ClN₃O. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, a high degree of confidence in the compound's identity can be achieved. HRMS is often used in conjunction with techniques like ESI and is critical for validating the structures of novel compounds and their fragments. researchgate.netnih.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure of a molecule is stabilized by a network of intermolecular interactions. For 5-Chloropyrimidine-2-carboxamide, several types of interactions are anticipated to play a significant role in its solid-state assembly.

Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of pyrimidine-2-carboxamide (B1283407), intermolecular N-H···O hydrogen bonds link molecules into specific motifs. nih.gov The presence of the carboxamide functionality in 5-Chloropyrimidine-2-carboxamide strongly suggests the formation of similar hydrogen bonding networks, which are crucial in stabilizing the crystal packing. nih.gov

Halogen Bonding: The chlorine atom at the 5-position of the pyrimidine ring can act as a halogen bond donor. nih.gov This is due to the anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis. nih.gov This positive region can interact favorably with electron-rich atoms, such as the oxygen of a carboxamide group or a nitrogen atom of an adjacent pyrimidine ring. researchgate.netnih.gov Such interactions have been observed in the crystal structures of other halogenated pyrimidines. mdpi.comrsc.org

Elucidation of Crystal Packing and Supramolecular Assembly

The three-dimensional architecture of 5-Chloropyrimidine-2-carboxamide in the solid state is dictated by a network of intermolecular interactions, which collectively define its crystal packing and supramolecular assembly. These non-covalent interactions, though weak individually, are numerous and directional, leading to a highly ordered crystalline lattice. nih.gov The study of these interactions is crucial for understanding the physical and chemical properties of the compound.

The crystal structure of related pyrimidine derivatives often reveals the formation of robust hydrogen-bonded synthons. mdpi.com For instance, in cocrystals involving 2-aminopyridine (B139424) derivatives, N-H···N hydrogen bonds are a common and stabilizing feature, leading to the formation of dimeric units. mdpi.com In the case of 5-Chloropyrimidine-2-carboxamide, the amide functional group (-CONH2) and the pyrimidine ring nitrogens are key players in forming hydrogen bonds. The amide group can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen).

The specific arrangement of molecules in the crystal lattice can be described by graph-set notation, which systematically identifies the hydrogen-bonding patterns. For example, a common motif in amide-containing structures is the R2 2(8) ring, forming a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. researchgate.net The presence of multiple hydrogen bond donors and acceptors in 5-Chloropyrimidine-2-carboxamide allows for the formation of more extended networks, potentially leading to layered or columnar structures. mdpi.com

Detailed crystallographic data, when available, allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule, as well as the distances and angles of the intermolecular contacts that define the supramolecular structure.

Table 1: Representative Intermolecular Interactions in Pyrimidine Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H (Amide) | O=C (Amide) | 2.8 - 3.2 | Formation of dimers and chains |

| Hydrogen Bond | N-H (Amide) | N (Pyrimidine) | 2.9 - 3.3 | Linking molecules into networks |

| Halogen Bond | C-Cl | N/O | 3.0 - 3.5 | Directional stabilization |

| C-H···O/N | C-H (Ring) | O/N | 3.2 - 3.6 | Further stabilization of the lattice |

This table is illustrative and based on typical values observed in related structures. Actual values for 5-Chloropyrimidine-2-carboxamide would require specific crystallographic analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and for monitoring their stability over time. conicet.gov.ar The development of a stability-indicating HPLC method is crucial to ensure that any degradation products that may form during storage or under stress conditions are adequately separated from the parent compound. japsonline.com

For a compound like 5-Chloropyrimidine-2-carboxamide, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. conicet.gov.ar This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, usually a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The development of a specific HPLC method for 5-Chloropyrimidine-2-carboxamide would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. These parameters include the choice of the stationary phase, the composition of the mobile phase (including pH and the type and concentration of the organic modifier), the column temperature, and the detection wavelength. conicet.gov.ar UV detection is commonly employed for aromatic compounds like pyrimidines. nih.govsielc.com

A typical stability-indicating HPLC method validation, as per ICH guidelines, would include assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. japsonline.comjapsonline.com Forced degradation studies are a key part of this validation, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method must be able to resolve the main peak of 5-Chloropyrimidine-2-carboxamide from any peaks corresponding to these degradation products. nih.gov

While a specific, validated HPLC method for 5-Chloropyrimidine-2-carboxamide is not detailed in the provided search results, methods for similar pyridine (B92270) and pyrimidine derivatives offer a template for its development. For instance, an HPLC-UV method for the determination of 5-amino-2-chloropyridine, a related impurity, utilized a C18 column with a mobile phase of water (pH 3) and methanol at a flow rate of 0.7 mL/min, with detection at 254 nm. nih.govresearchgate.net

Table 2: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives

| Parameter | Condition | Purpose |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with pH adjustment | Elutes the analyte and separates it from impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Column Temperature | 30 - 40 °C | Affects retention time and peak shape. nih.gov |

| Injection Volume | 10 µL | The amount of sample introduced into the system. nih.gov |

| Detection | UV at a specific wavelength (e.g., 254 nm) | Quantifies the analyte based on its UV absorbance. nih.gov |

| Linearity Range | e.g., 1 - 40 µg/mL | The concentration range over which the method is accurate. nih.gov |

| LOD | e.g., 0.015 µg/mL | The lowest concentration that can be detected. nih.gov |

| LOQ | e.g., 0.048 µg/mL | The lowest concentration that can be quantified with accuracy and precision. nih.gov |

The values in this table are based on methods for related compounds and serve as a representative example. nih.govsielc.com

The development and validation of such a robust HPLC method are essential for the quality control of 5-Chloropyrimidine-2-carboxamide, ensuring its purity and stability in various applications.

Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, offer a fundamental understanding of a molecule's geometry and electronic nature without the need for empirical data. nih.gov

Density Functional Theory (DFT) is a robust method for predicting the optimal three-dimensional shape of a molecule and describing its electronic properties. youtube.com The process involves using a functional, such as the popular B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to solve approximations of the Schrödinger equation. mdpi.com This calculation determines the lowest energy conformation of the molecule, known as the optimized geometry. researchgate.net For 5-Chloropyrimidine-2-carboxamide, this would involve calculating the precise bond lengths, bond angles, and dihedral angles that define its most stable structure. The electronic structure, which dictates the molecule's reactivity, is a direct output of these calculations. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for 5-Chloropyrimidine-2-carboxamide

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(O)NH2 | 1.50 Å |

| Bond Length | C5-Cl | 1.74 Å |

| Bond Length | N1-C2 | 1.33 Å |

| Bond Angle | N1-C2-N3 | 127° |

| Bond Angle | C4-C5-C6 | 117° |

| Dihedral Angle | N3-C2-C(O)-N | 180° |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar heterocyclic compounds and are intended to represent the type of data generated from a geometry optimization.

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.org The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Another key descriptor is the Molecular Electrostatic Potential (MESP) surface. The MESP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. emmanuelcollege.ac.inmalayajournal.org These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for identifying potential hydrogen bonding locations. mdpi.com For 5-Chloropyrimidine-2-carboxamide, the nitrogen atoms of the pyrimidine ring and the oxygen of the carboxamide group would be expected to be electron-rich regions, while the amide hydrogens would be electron-poor. rsc.orgnih.gov

Table 2: Illustrative Reactivity Descriptors for 5-Chloropyrimidine-2-carboxamide

| Descriptor | Predicted Value (eV) | Implication |

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability and lower reactivity |

Note: These values are representative examples for a stable organic molecule and serve to illustrate the output of FMO analysis.

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. sciensage.info Vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated, providing a theoretical spectrum that aids in the assignment of experimental peaks. emmanuelcollege.ac.in Similarly, electronic transitions can be calculated to predict the UV-Visible absorption spectrum, offering insights into how the molecule interacts with light. dntb.gov.ua This computational foresight is a powerful tool for characterizing new compounds.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. remedypublications.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

Docking simulations place 5-Chloropyrimidine-2-carboxamide into the binding site of a target protein, such as a kinase or protease, for which pyrimidine derivatives are known inhibitors. nih.govmdpi.com The simulation samples numerous possible conformations and orientations, scoring each based on a force field that estimates the binding affinity. remedypublications.com This score, often expressed in kcal/mol, represents the free energy of binding, with more negative values indicating a more favorable and stable interaction. mdpi.com By comparing the docking scores of different compounds, researchers can rank their potential efficacy. nih.gov

Table 3: Illustrative Molecular Docking Results for 5-Chloropyrimidine-2-carboxamide with a Protein Kinase Target

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| 5-Chloropyrimidine-2-carboxamide | Example Kinase (e.g., c-Met) | -7.8 | 1.5 µM |

| Known Inhibitor (Reference) | Example Kinase (e.g., c-Met) | -8.5 | 0.4 µM |

Note: This table provides hypothetical docking results to illustrate how 5-Chloropyrimidine-2-carboxamide might be evaluated against a known protein target. c-Met is used as a plausible example, as pyrimidine-carboxamides have been studied as inhibitors for it. nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the key interactions that stabilize the ligand-protein complex. mdpi.com For 5-Chloropyrimidine-2-carboxamide, these interactions would likely include:

Hydrogen Bonds: The amide group (NH₂ and C=O) is a classic hydrogen bond donor and acceptor, respectively. It could form crucial hydrogen bonds with amino acid residues in the protein's active site, such as aspartate, glutamate, or serine. semanticscholar.org The pyrimidine nitrogens can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The chlorinated pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine. mdpi.com

π-stacking: The aromatic pyrimidine ring can form π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

These specific interactions are critical for the ligand's affinity and selectivity for its target protein. semanticscholar.org

Table 4: Illustrative Key Binding Interactions for 5-Chloropyrimidine-2-carboxamide in a Kinase Active Site

| Ligand Moiety | Interacting Amino Acid | Interaction Type | Distance (Å) |

| Carboxamide (C=O) | Serine (backbone NH) | Hydrogen Bond | 2.9 |

| Carboxamide (NH₂) | Glutamate (side chain C=O) | Hydrogen Bond | 3.1 |

| Pyrimidine Ring | Phenylalanine | π-π Stacking | 3.5 |

| Chlorine Atom | Leucine | Hydrophobic | 3.8 |

Note: This table presents a hypothetical but plausible set of interactions that could be identified from a molecular docking simulation, based on common binding modes of similar inhibitors.

Virtual Screening Applications for Target Identification

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This approach can be broadly categorized into structure-based and ligand-based methods. In the context of pyrimidine-2-carboxamide derivatives, virtual screening has been instrumental in identifying potential inhibitors for various biological targets.

For instance, in the pursuit of inhibitors for the main protease (Mpro) of SARS-CoV-2, a structure-based virtual screening of over 10,000 compounds was conducted. nih.gov This screening identified several compounds, including those with a carboxamide moiety, that showed inhibitory activity with IC50 values ranging from 0.67 to 21.4 µM. nih.gov One such identified inhibitor, MUT056399, which incorporates a carboxamide group, exhibited an EC50 value of 38.24 µM. nih.gov Similarly, virtual screening has been employed to identify inhibitors for other targets, such as the KRASG12C mutant, where machine learning models are used to screen large databases like the ZINC15 database. researchgate.net These screenings are often followed by filtering based on drug-likeness criteria, such as Lipinski's rule of five, to select promising candidates for further investigation. researchgate.netmdpi.com

In another study focused on imidazo[1,2-a]pyrimidine (B1208166) derivatives, virtual screening was utilized to predict the binding affinity of these compounds against human angiotensin-converting enzyme 2 (ACE2) and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, which are key for viral entry. nih.gov Such applications highlight the utility of virtual screening in rapidly identifying potential lead compounds with desirable biological activities from vast chemical spaces.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is invaluable for assessing the stability of ligand-protein complexes and understanding the conformational changes that occur upon binding.

The stability of a ligand-protein complex is a critical factor in determining the efficacy of a potential drug molecule. MD simulations are frequently used to evaluate this stability by analyzing parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

In a study of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides as SARS-CoV-2 Mpro inhibitors, MD simulations were performed to predict the stability of the ligand-protein complex. nih.gov The RMSF analysis indicated that the complex of the Mpro enzyme with a carboxamide derivative was stable throughout the simulation. nih.gov This stability is often attributed to key interactions, such as hydrogen bonds formed by the carboxamide group with amino acid residues in the binding pocket, like His163 and Phe140. nih.gov

Similarly, MD simulations were conducted on pyrimidine derivatives designed as inhibitors of the ATP-binding cassette subfamily G member 2 (ABCG2), a protein associated with multidrug resistance in breast cancer. nih.gov These simulations, along with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, were used to understand the binding affinity and stability of the designed compounds within the ABCG2 receptor. nih.gov The results from such simulations provide crucial information for optimizing the lead compounds to enhance their binding and, consequently, their inhibitory activity.

| Compound Scaffold | Target Protein | Simulation Parameter | Key Finding | Reference |

|---|---|---|---|---|

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | SARS-CoV-2 Mpro | RMSF | The ligand-protein complex remained stable throughout the simulation. | nih.gov |

| Pyrimidine derivatives | ABCG2 | MD Simulation & MM/GBSA | Provided insights into binding affinity and stability, aiding in the design of new antagonists. | nih.gov |

| Carbothioamide derivatives | Carbonic Anhydrase II & 15-Lipoxygenase | MD Simulation | Confirmed stable binding of the ligands to the target enzymes. | mdpi.com |

While specific studies on the conformational analysis of 5-Chloropyrimidine-2-carboxamide in solution are not widely available, the general principles of this technique are well-established in computational chemistry. Conformational analysis aims to identify the low-energy, stable conformations of a molecule in a given environment, such as in an aqueous solution. This is often achieved through methods like potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more rotatable bonds. Understanding the preferred conformations of a ligand in solution is crucial, as this can influence its ability to bind to a target receptor. The bioactive conformation of a ligand, the one it adopts when bound to the protein, may or may not be the lowest energy conformation in solution. Computational methods can explore the conformational landscape and provide insights into the energetic cost for the ligand to adopt its bioactive pose.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. nih.govnih.gov This approach involves identifying the essential chemical features of a set of known active molecules and their spatial arrangement that are responsible for their biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

In the design of inhibitors for 5-lipoxygenase (5-LOX), a pharmacophore model was developed based on non-redox inhibitors. nih.gov This model comprised two hydrogen bond acceptors, two hydrophobic groups, and an aromatic ring, providing a template for the design of new, potent, and selective 5-LOX inhibitors. nih.gov Similarly, for pyrimidine derivatives targeting the ABCG2 protein, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed. nih.gov This model highlighted the importance of electrostatic and hydrophobic fields for modulating the biological activity, guiding the design of novel and more potent antagonists. nih.gov

The general workflow for ligand-based pharmacophore modeling involves several steps:

Selection of a training set: A group of molecules with known biological activity against the target of interest is chosen.

Conformational analysis: The possible three-dimensional arrangements of each molecule in the training set are generated.

Feature identification and alignment: Common chemical features among the active molecules are identified and aligned to create a pharmacophore hypothesis.

Model validation: The predictive power of the pharmacophore model is tested using a set of molecules not included in the training set (a test set).

Once validated, the pharmacophore model can be used as a 3D query to screen virtual libraries for new compounds that possess the desired chemical features, a process that can significantly accelerate the discovery of novel drug candidates.

| Target Protein | Key Pharmacophoric Features | Computational Approach | Outcome | Reference |

|---|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | 2 Hydrogen Bond Acceptors, 2 Hydrophobic Groups, 1 Aromatic Ring | Ligand-Based Pharmacophore Modeling | Development of a model for designing non-redox inhibitors. | nih.gov |

| ABCG2 | Electrostatic and Hydrophobic Fields | 3D-QSAR | Guided the design of pyrimidine-based antagonists for multidrug resistance. | nih.gov |

Conclusion

5-Chloropyrimidine-2-carboxamide is a heterocyclic compound with significant untapped potential in chemical biology and medicinal chemistry. Its structure combines three key pharmacophoric elements: the biologically relevant pyrimidine (B1678525) scaffold, a synthetically versatile chloro substituent, and a hydrogen-bonding carboxamide group. While detailed research on this specific molecule is limited, established synthetic routes and the known biological activities of related compounds strongly suggest that 5-Chloropyrimidine-2-carboxamide could serve as a valuable building block for the development of novel bioactive molecules. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

Structure Activity Relationship Sar Studies of 5 Chloropyrimidine 2 Carboxamide Analogues

Impact of Substituent Modifications on Molecular Properties

The chemical structure of 5-Chloropyrimidine-2-carboxamide offers several points for modification, including the halogen atom, the carboxamide moiety, and the pyrimidine (B1678525) ring itself. Alterations at these positions can significantly influence the compound's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets.

Influence of Halogen Atom Identity and Position

The identity and position of the halogen atom on the pyrimidine ring are critical determinants of biological activity. The electronegativity and size of the halogen influence the electronic distribution within the pyrimidine ring and can affect binding interactions with target proteins. nih.gov

Halogen Identity: The substitution of chlorine with other halogens like bromine or iodine can lead to varied biological outcomes. For instance, in some series of compounds, the structural influence of the halogen atoms was found to increase in the order of Cl < Br < I, which corresponds to the increasing size of the σ-hole. nih.gov In a study on lappaconitine (B608462) derivatives, the intensity of antiarrhythmic action was found to follow the order: Cl < I < Br. nih.gov The choice of fluorine is often based on its similar van der Waals radius to hydrogen, which can be a strategic replacement to inhibit DNA synthesis. nih.gov

Halogen Position: The position of the halogen substituent on the pyrimidine ring can drastically alter a compound's activity. The 5-position is often targeted for substitution as it can influence the subsequent conversion of uracil (B121893) nucleotides to thymine (B56734) nucleotides, a key step in DNA synthesis. nih.gov The more electrophilic 4-chloro substituent of a dichloropyrimidine can be regioselectively substituted. nih.govacs.org

The following table summarizes the impact of halogen substitution on the properties of pyrimidine analogues.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Impact on Activity |

| Fluorine (F) | 1.47 | 3.98 | Can enhance metabolic stability and receptor binding affinity. ipinnovative.com |

| Chlorine (Cl) | 1.75 | 3.16 | Often used as a starting point for SAR studies. nih.gov |

| Bromine (Br) | 1.85 | 2.96 | Can lead to more pronounced biological activity compared to chlorine. nih.gov |

| Iodine (I) | 1.98 | 2.66 | The largest and least electronegative of the common halogens, its presence can significantly alter steric and electronic properties. nih.gov |

Effects of Modifications to the Carboxamide Moiety

The carboxamide group is a key functional group that can participate in hydrogen bonding and other interactions with biological targets. nih.gov Modifications to this moiety can have a profound impact on a compound's potency and selectivity.

Amide Substituents: Altering the substituents on the amide nitrogen can probe the steric and electronic requirements of the binding pocket. For example, replacing a lipophilic amide with more polar analogues did not consistently lead to increased activities in one study, suggesting a preference for a small lipophilic pocket. acs.org

Amide Isosteres: Replacing the amide group with a bioisostere, such as an imidazole, can lead to a substantial decrease in potency, highlighting the critical role of the amide functionality. acs.org However, in some cases, replacing an ester group with an amide can reduce hydrolysis and associated toxicity. patsnap.com

Alterations to the Pyrimidine Ring System

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its modification can lead to significant changes in biological activity. nih.govhumanjournals.com

Ring Substituents: The introduction of various substituents on the pyrimidine ring can modulate its electronic properties and steric profile. For example, the presence of a bulky group at the 5-position of the pyrimidine ring was found to be favorable for the fungicidal activities of certain sulfonylurea derivatives. researchgate.net

Positional Isomer Effects on Biological Activity

The spatial arrangement of functional groups, known as positional isomerism, can have a dramatic effect on biological activity. nih.gov Even subtle changes in the position of a substituent can alter the molecule's shape and its ability to fit into a binding site. nih.gov

In the context of pyrimidine derivatives, moving a substituent from one position to another can significantly impact its interaction with a target protein. For example, studies on biphenyl (B1667301) peptidomimetic amphiphiles showed that positional isomers exhibited varied efficacy against different bacterial strains, highlighting the strain-specific efficacy often observed with membrane-disrupting agents. nih.gov Research on oxazolidinone derivatives revealed that a linearly attached benzotriazole (B28993) derivative showed more potency than an angularly attached one. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. tandfonline.comresearchgate.net

QSAR studies have been successfully applied to various series of pyrimidine derivatives to guide the design of new analogues with improved potency. nih.govresearchgate.net Both multiple linear regression (MLR) and artificial neural network (ANN) models have been employed, with ANN models often showing superior predictive power for complex, non-linear relationships. nih.govtandfonline.com For a QSAR model to be reliable, it must be rigorously validated using methods like leave-one-out cross-validation and external validation with a test set. researchgate.net

Bioisosteric Replacements and Their Biological Implications

Bioisosterism is a strategy in drug design where one atom or a group of atoms in a molecule is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.combenthamscience.com This approach is used to enhance a drug's efficacy, improve its pharmacokinetic profile, or reduce its toxicity. ipinnovative.compatsnap.com

Classical Bioisosteres: These are atoms or groups with similar size, shape, and electronic properties. drughunter.com For example, a fluorine atom is a classical bioisostere of a hydrogen atom. cambridgemedchemconsulting.com

Non-Classical Bioisosteres: These are structurally distinct groups that produce a similar biological effect through different interaction patterns. drughunter.com For instance, a tetrazole ring can be a non-classical bioisostere for a carboxylic acid group, often improving oral bioavailability. ipinnovative.compatsnap.com

In the context of 5-chloropyrimidine-2-carboxamide analogues, bioisosteric replacements can be applied to various parts of the molecule. For example, replacing the carboxamide group with other hydrogen-bond-accepting groups or modifying the pyrimidine ring by substituting it with other heterocycles can lead to compounds with altered biological activities and properties. acs.orgnih.gov The success of a bioisosteric replacement is highly context-dependent and requires careful consideration of the specific biological target and desired properties. drughunter.com

Mechanistic Biological Investigations in Vitro Focus

Enzyme Inhibition Studies and Kinetic Analysis

The evaluation of a compound's effect on enzyme activity is a cornerstone of in vitro pharmacology. The pyrimidine (B1678525) core, in particular, is a versatile building block for designing enzyme inhibitors.

The 5-chloropyrimidine-2-carboxamide structure has been identified within libraries of compounds screened against several major classes of enzymes. Patent literature reveals its inclusion in the development of inhibitors for hydrolases, specifically beta-site amyloid precursor protein cleaving enzyme (BACE1 and BACE2), which are aspartyl proteases. google.comgoogle.com.na The scaffold has also been explored for its potential to inhibit kinases, such as Bruton's tyrosine kinase (BTK), and dehydrogenases, including dihydroorotate (B8406146) dehydrogenase (DHODH). google.comgoogle.com Furthermore, its presence in screening libraries for ion channel modulators, such as sodium channels, indicates its perceived potential to interact with these targets. google.com

Despite the scaffold's presence in diverse chemical libraries, specific inhibitory data for 5-Chloropyrimidine-2-carboxamide against many common enzymes remains limited in publicly accessible scientific literature.

Urease and N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): In the reviewed scientific literature, no data is available regarding the direct inhibitory activity of 5-Chloropyrimidine-2-carboxamide against the hydrolases Urease or NAPE-PLD. However, the related pyrimidine structure has been incorporated into inhibitors of other hydrolases, such as the BACE proteases involved in Alzheimer's disease pathology. google.comgoogle.com.na

SLACK potassium channels: Specific inhibitory data for 5-Chloropyrimidine-2-carboxamide against SLACK (KCNT1) potassium channels has not been documented in the reviewed literature. The broader class of pyrimidine-containing molecules has been investigated for ion channel modulation, including for sodium channels. google.com

FAK kinase: Direct inhibitory data for 5-Chloropyrimidine-2-carboxamide against Focal Adhesion Kinase (FAK) is not available in the searched literature. However, the relevance of this scaffold for kinase targeting is suggested by studies on N-substituted derivatives. Specifically, N-alkylated 5-chloropyrimidine-2-carboxamides have been synthesized as analogs of sorafenib (B1663141), a known multi-kinase inhibitor, for evaluation as anticancer agents. nih.govresearchgate.net

Tyrosinase and Succinate Dehydrogenase: There are no specific data available in the reviewed literature concerning the inhibition of Tyrosinase or Succinate Dehydrogenase by 5-Chloropyrimidine-2-carboxamide. The scaffold has been noted in the context of developing inhibitors for other dehydrogenases, such as DHODH. google.com

Quantitative assessment of inhibitory potency is critical. While general methodologies for determining IC₅₀ and Kᵢ values are well-established, specific data for 5-Chloropyrimidine-2-carboxamide against the outlined enzyme targets are not available in the reviewed literature. google.com The IC₅₀ value represents the concentration of an inhibitor required to reduce a biological process by 50% and can be converted to an absolute inhibition constant (Kᵢ) under specific experimental conditions. google.com

Table 1: In Vitro Enzyme Inhibition Data for 5-Chloropyrimidine-2-carboxamide

| Target Enzyme | IC₅₀ | Kᵢ | Source |

|---|---|---|---|

| Urease | Data not available in searched literature | Data not available in searched literature | |

| N-Acylphosphatidylethanolamine Phospholipase D | Data not available in searched literature | Data not available in searched literature | |

| SLACK potassium channels | Data not available in searched literature | Data not available in searched literature |

Ligand Binding Studies (e.g., Surface Plasmon Resonance)

Techniques such as Surface Plasmon Resonance (SPR) are utilized to measure the direct binding kinetics and affinity between a small molecule and a protein target. A review of the available literature did not yield specific studies that have employed SPR or similar ligand binding assays to characterize the interaction of 5-Chloropyrimidine-2-carboxamide with the aforementioned enzyme targets. A patent has listed the compound in a library alongside a general mention of SPR spectroscopy as a methodological approach, but provides no specific binding data for the compound itself. google.com